![molecular formula C23H20N2O3 B4722657 N-2-biphenylyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4722657.png)
N-2-biphenylyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Overview
Description
N-2-biphenylyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, commonly known as BPA, is a synthetic compound that has been the subject of extensive scientific research in recent years. BPA is primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
BPA is a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, BPA increases the levels of these neurotransmitters in the brain, leading to an increase in their activity and potentially improving symptoms of various neurological disorders.
Biochemical and Physiological Effects:
BPA has been found to have a wide range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. BPA has also been found to have potential therapeutic applications in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BPA in lab experiments is its potent inhibitory effect on MAO-B, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, BPA has some limitations as well, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on BPA, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of various neurological disorders. Additionally, there is a need for more research on the toxicity and safety of BPA at different doses and in different animal models. Finally, there is a need for the development of more effective methods for synthesizing BPA and other related compounds.
Scientific Research Applications
BPA is primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects. It has been found to have a wide range of applications in the field of pharmacology, including as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-11-12-21-20(13-16)25(23(27)15-28-21)14-22(26)24-19-10-6-5-9-18(19)17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHRLUSEXINAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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